(1-(2-Ethylbutyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-ethylbutyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11(4-2)9-13-7-5-12(10-14)6-8-13/h11-12,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIUFIJFZOHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects.
Biochemical Analysis
Biochemical Properties
(1-(2-Ethylbutyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways and drug metabolism.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its long-term effects on cellular function can vary, with some studies reporting sustained effects on cell signaling pathways and gene expression over several days.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments.
Biological Activity
(1-(2-Ethylbutyl)piperidin-4-yl)methanol, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article reviews the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit glutaminase 1 , an enzyme critical in the glutaminolysis pathway, which is essential for cellular energy production. The inhibition of this enzyme can lead to decreased cellular energy levels and disruption of signaling pathways vital for cell function.
Target Enzymes and Receptors
- Glutaminase 1 : Inhibition leads to reduced energy production and altered cell signaling.
- Dipeptidyl Peptidase IV (DPP-IV) : This compound also inhibits DPP-IV, which plays a crucial role in glucose metabolism. DPP-IV inhibition results in:
- Increased insulin secretion.
- Decreased glucagon levels.
- Improved glycemic control, making it a potential candidate for diabetes management.
Biochemical Pathways
The compound interacts with various biochemical pathways, influencing cellular processes such as:
- Cellular Metabolism : By modulating the activity of metabolic enzymes, it affects overall energy homeostasis.
- Gene Expression : Interaction with transcription factors can lead to changes in gene expression profiles, impacting cellular responses to external stimuli.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits DPP-IV activity in human cell lines. This inhibition is associated with significant increases in insulin secretion under glucose-stimulated conditions. Additionally, cytotoxicity tests against various cancer cell lines revealed moderate cytotoxic effects, suggesting potential antitumor properties.
In Vivo Studies
Animal studies have highlighted the compound's efficacy in diabetic rodent models. Administration resulted in significant reductions in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes. The pharmacokinetics of the compound suggest good oral bioavailability and hepatic metabolism, which are critical for its therapeutic application.
Case Studies
Several case studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | DPP-IV Inhibition | Significant increase in insulin secretion; improved glycemic control in diabetic models. |
| Study B | Cytotoxicity | Moderate cytotoxic effects on cancer cell lines; potential antitumor activity observed. |
| Study C | Pharmacokinetics | Good oral bioavailability; primarily metabolized in the liver. |
Scientific Research Applications
Pharmaceutical Development
(1-(2-Ethylbutyl)piperidin-4-yl)methanol has been investigated for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds makes it a candidate for studying effects on the central nervous system (CNS). Recent studies have focused on its ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression treatments.
Case Study: Neuropharmacological Effects
A study conducted by researchers at the Royal Society of Chemistry investigated the modulation of neurotransmitter receptors by derivatives of piperidine compounds. The findings suggested that this compound exhibited promising activity in receptor binding assays, indicating potential therapeutic uses in CNS disorders .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its functional groups allow for further chemical modifications, making it suitable for creating diverse derivatives.
Synthesis Example
In a recent synthesis protocol published in the Royal Society of Chemistry, this compound was used to produce novel compounds with enhanced bioactivity through various coupling reactions .
Cosmetic Formulations
This compound's properties lend themselves well to cosmetic formulations. Its ability to act as a skin conditioning agent has been explored in several studies aimed at improving skin hydration and texture.
Research Findings
A study highlighted in the Brazilian Journal of Pharmaceutical Sciences evaluated the incorporation of this compound into topical formulations. Results indicated significant improvements in skin hydration and sensory attributes when included as an active ingredient .
Table 1: Summary of Research Studies on this compound
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations occur at the piperidine nitrogen and the methanol-attached position:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on Piperidine N | Methanol Substituent | Key Properties | Source |
|---|---|---|---|---|
| (1-(2-Ethylbutyl)piperidin-4-yl)methanol | 2-Ethylbutyl (branched alkyl) | -CH2OH | High lipophilicity due to branched alkyl chain; inferred moderate solubility in methanol/ethanol (similar to Pimozide) . | - |
| [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol | 4-Fluorobenzyl (aromatic) | 4-Fluorophenyl | IC50: 1.03–2.52 μg/mL against resistant parasites; selectivity index (SI) up to 182. Higher potency linked to halogenated aromatic groups . | |
| [1-(2-Chloro-benzyl)piperidin-4-yl]methanol | 2-Chloro-benzyl | -CH2OH | Synthetic intermediate; safety hazards include skin/eye irritation (H303+H313+H333) . | |
| 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-ylmethanol | 2-(4-Fluorophenyl)ethyl | 2,3-Dimethoxyphenyl | Metabolite with aromatic groups on both positions; potential serotonin receptor interaction inferred from structural motifs . | |
| Azacyclonol (Impurity I) | None (piperidin-4-yl) | Diphenyl | Diphenylmethanol structure; used as a reference standard. Demonstrates how bulky aromatic groups alter solubility and binding . |
Key Observations:
- Biological Activity : Halogenated aromatic derivatives (e.g., 4-fluorobenzyl) exhibit strong antiparasitic activity (IC50 <5 μg/mL) , suggesting that the target compound’s alkyl chain may trade potency for improved metabolic stability.
- Safety Profile : Chlorinated analogues require stringent safety protocols (e.g., H313 for skin contact) , whereas alkylated derivatives like the target compound may pose fewer reactivity risks.
Physicochemical Properties
Table 2: Solubility and Stability
Preparation Methods
Grignard Reaction Approach Using Benzyl 4-oxopiperidine-1-carboxylate
One of the most direct and well-documented methods to synthesize (1-(2-Ethylbutyl)piperidin-4-yl)methanol involves the nucleophilic addition of 2-ethylbutylmagnesium bromide (a Grignard reagent) to benzyl 4-oxopiperidine-1-carboxylate.
Procedure Summary:
- Starting Material: Benzyl 4-oxopiperidine-1-carboxylate
- Reagent: 2-Ethylbutylmagnesium bromide
- Catalyst/Promoter: Lanthanum trichloride-lithium chloride complex
- Conditions: Reaction conducted at 0 °C
- Intermediate: Formation of an alcohol intermediate after Grignard addition
- Deprotection: Removal of the carboxybenzyl (Cbz) protecting group via Pd-catalyzed hydrogenation in methanol
- Final Product: 4-(2-Ethylbutyl)piperidin-4-ol, which corresponds to this compound
- The lanthanum trichloride-lithium chloride complex facilitates the Grignard addition by enhancing nucleophilicity and selectivity.
- The hydrogenation step cleanly removes the Cbz group without affecting the newly formed alcohol.
- This method provides a straightforward route with good control over stereochemistry and functional group tolerance.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard addition | 2-Ethylbutylmagnesium bromide, LaCl3-LiCl, 0 °C | Alcohol intermediate formed |
| Deprotection (Cbz removal) | Pd-catalyzed hydrogenation in methanol | Final alcohol product obtained |
This approach is reported in the literature with successful synthesis and moderate to good yields, making it a reliable method for preparing the target compound.
Reduction of Protected Piperidin-4-ylmethanol Derivatives
Another synthetic strategy involves the reduction of protected piperidin-4-ylmethanol derivatives such as tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate.
Procedure Summary:
- Starting Material: tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate
- Reducing Agent: Lithium aluminium tetrahydride (LiAlH4)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Room temperature stirring under inert atmosphere for ~17 hours
- Workup: Quenching with water and sodium hydroxide, followed by extraction and purification
- Yield: Approximately 88% of (1-methylpiperidin-4-yl)methanol (a closely related analog)
Though this example is for 1-methyl analogs, the method is adaptable for other alkyl substituents at the nitrogen, including 2-ethylbutyl, by modifying the starting materials accordingly.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | LiAlH4 in THF, room temperature | Reduction of carbamate to alcohol |
| Workup and purification | Water, NaOH, extraction with EtOAc | Pure piperidinylmethanol derivative |
This method is advantageous for its high yield and mild conditions, making it suitable for scale-up and sensitive functional groups.
General Synthetic Strategy Using N-Protected 4-Piperidone Derivatives
A broader synthetic route involves the preparation of N-protected 4-piperidone derivatives, followed by functionalization and reduction steps.
- N-Protection: Using tert-butyloxycarbonyl (Boc) groups to protect the nitrogen of 4-piperidone hydrochloride.
- Functionalization: Reaction with alkyl Grignard reagents or organolithium reagents to introduce the 2-ethylbutyl group at the 4-position.
- Reduction: Subsequent reduction of ketone to alcohol using sodium borohydride or LiAlH4.
- Deprotection: Removal of Boc protecting group under acidic conditions.
- High molar yields (reported up to 82-93% for intermediates).
- Compatibility with various alkyl substituents.
- Well-established protocols for each step.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Boc protection | 4-piperidone hydrochloride + dimethyl dicarbonate ester | 93 | Formation of N-Boc-4-piperidone |
| Alkylation | Reaction with 2-ethylbutylmagnesium bromide | - | Introduction of alkyl substituent |
| Reduction | Sodium borohydride or LiAlH4 | 82 | Conversion of ketone to alcohol |
| Deprotection | Acidic conditions (e.g., HCl) | - | Removal of Boc group |
This multi-step approach is suitable for industrial applications due to the availability of raw materials and scalability.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Addition to Benzyl 4-oxopiperidine-1-carboxylate | Benzyl 4-oxopiperidine-1-carboxylate | 2-Ethylbutylmagnesium bromide, LaCl3-LiCl, Pd-catalyzed hydrogenation | Moderate | Direct alkylation, mild conditions | Requires handling of Grignard reagents |
| Reduction of Protected Piperidinylmethanol | tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate | LiAlH4 in THF, inert atmosphere | ~88 | High yield, mild reaction conditions | Limited to suitable protected substrates |
| N-Boc Protection and Alkylation | 4-piperidone hydrochloride | Boc protection, Grignard alkylation, reduction, acidic deprotection | 82-93 (intermediates) | Scalable, versatile for various substituents | Multi-step, requires purification steps |
Research Findings and Notes
- The lanthanum trichloride-lithium chloride complex used in the Grignard addition enhances the nucleophilicity and selectivity of the organometallic reagent, improving yields and reducing side reactions.
- The use of protecting groups such as Cbz and Boc is crucial to prevent side reactions at the nitrogen during alkylation and reduction steps.
- Hydrogenation for Cbz removal is preferred over acidic deprotection to preserve sensitive functional groups.
- Industrial synthesis favors the N-Boc protection route due to the availability of raw materials and the robustness of the process.
- Purification is typically achieved by crystallization or liquid-liquid extraction, with yields ranging from moderate to high depending on the method.
Q & A
Basic: What are the optimal synthetic routes for (1-(2-Ethylbutyl)piperidin-4-yl)methanol, and how do reaction conditions influence yield?
Answer:
The synthesis of piperidine derivatives typically involves multi-step alkylation and reduction processes. For example, analogous compounds like 1-(4-t-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one are synthesized via acid-catalyzed deprotection of dimethoxy intermediates, followed by phase separation and solvent removal under reduced pressure . Key factors include:
- Catalysts : Use of aqueous HCl for deprotection, ensuring stoichiometric precision to avoid side reactions.
- Temperature control : Maintaining temperatures below 30°C during neutralization to manage exothermicity.
- Solvent selection : Methanol and toluene are common for solubility and phase separation .
A tabulated example from similar syntheses:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | HCl (37% w/w), methanol | 97% | |
| Alkylation | NaHCO₃, KI, reflux | 90% |
Advanced: How can systematic structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Answer:
SAR studies require controlled structural modifications and bioassay integration:
- Modification sites : Vary the ethylbutyl chain length or substitute the piperidine ring with heterocycles to assess potency shifts.
- Assay design : Use standardized antimicrobial or cytotoxicity assays (e.g., MIC for antibacterial activity) with controls like 1-Phenylethanol, which lacks a methyl group, to benchmark activity .
- Data normalization : Express activity as IC₅₀ or EC₅₀ relative to parent compound. For example:
| Derivative | Substituent | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|
| Parent | 2-Ethylbutyl | 25 |
| Derivative A | 2-Methylpropyl | 50 |
| Derivative B | Phenyl ring halogenation | 12 |
Methodological rigor includes computational modeling (e.g., docking studies) to predict binding affinity changes .
Advanced: How should researchers resolve contradictions in reported pharmacological data for piperidine-based compounds?
Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Replication : Reproduce studies using identical purity standards (e.g., ≥95% purity via HPLC) and cell lines .
- Contextual analysis : Cross-reference with structurally similar compounds, such as 4-Methylphenylmethanol, to identify trends in hydroxyl group reactivity .
- Meta-analysis : Apply statistical frameworks to aggregate data, distinguishing outliers through sensitivity testing .
For example, discrepancies in IC₅₀ values may stem from differences in assay temperature or solvent polarity, necessitating standardized protocols .
Advanced: What methodologies are recommended for assessing the environmental impact of this compound?
Answer:
Environmental risk assessment requires tiered approaches:
Biodegradability : Use OECD 301 tests to measure aerobic degradation rates in soil/water matrices.
Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Aliivibrio fischeri to determine LC₅₀/EC₅₀ values .
Bioaccumulation : Calculate logP values experimentally (e.g., shake-flask method) to predict lipid membrane permeability.
A sample framework:
| Parameter | Method | Target Organism | Threshold |
|---|---|---|---|
| Biodegradation | OECD 301F | Soil microbiota | ≥60% in 28 days |
| Acute toxicity | ISO 11348-3 | A. fischeri | EC₅₀ < 10 mg/L |
Data should align with regulatory guidelines like REACH to ensure reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR for verifying ethylbutyl chain integration and piperidine ring conformation.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₁₁H₂₃NO).
- IR : Identify hydroxyl (3200–3600 cm⁻¹) and piperidine ring vibrations (2800–3000 cm⁻¹) .
Comparative analysis with analogs (e.g., 2-Phenylethanol) helps validate functional group assignments .
Advanced: How can computational chemistry enhance the study of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions.
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using logP and polar surface area (PSA) parameters.
- Docking studies : Map interactions with targets like GABA receptors to rationalize sedative/anxiolytic activity observed in piperidine derivatives .
Example output:
| Parameter | Predicted Value | Relevance |
|---|---|---|
| logP | 2.8 | Moderate lipophilicity |
| PSA | 45 Ų | Limited CNS penetration |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
